1-(Aziridin-1-yl)-2-methylpropan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Aziridin-1-il)-2-metilpropan-1-ona es un compuesto orgánico que presenta un anillo de aziridina, que es un heterociclo de tres miembros que contiene nitrógeno.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: 1-(Aziridin-1-il)-2-metilpropan-1-ona se puede sintetizar mediante varios métodos. Un enfoque común involucra la ciclación de haloaminas y aminoalcoholes. En este método, un grupo funcional amina desplaza un haluro adyacente en una reacción de sustitución nucleofílica intramolecular para generar el anillo de aziridina . Otro método implica la adición de nitrenos a alquenos, que se pueden generar in situ a partir de azidas orgánicas u otros precursores .

Métodos de producción industrial: La producción industrial de aziridinas, incluida la 1-(Aziridin-1-il)-2-metilpropan-1-ona, a menudo involucra la deshidratación de aminoalcoholes utilizando catalizadores de óxido a altas temperaturas o la conversión de aminoalcoholes a ésteres de sulfato seguido de eliminación de sulfato inducida por base .

Análisis De Reacciones Químicas

Tipos de reacciones: 1-(Aziridin-1-il)-2-metilpropan-1-ona sufre varias reacciones químicas, que incluyen:

Reacciones de apertura de anillo nucleofílicas: El anillo de aziridina está muy tenso, lo que lo hace susceptible al ataque nucleofílico.

Reacciones de oxidación y reducción: El compuesto puede sufrir oxidación para formar N-óxidos de aziridina o reducción para formar aminas.

Reacciones de sustitución: El anillo de aziridina puede participar en reacciones de sustitución, donde el átomo de nitrógeno es reemplazado por otros grupos funcionales.

Reactivos y condiciones comunes:

Apertura de anillo nucleofílico: Reactivos como aminas primarias, tioles y alcoholes en condiciones básicas.

Oxidación: Agentes oxidantes como perácidos o peróxido de hidrógeno.

Reducción: Agentes reductores como hidruro de aluminio y litio o hidrogenación catalítica.

Principales productos:

Apertura de anillo nucleofílico: Produce aminas, tioles o alcoholes sustituidos.

Oxidación: Forma N-óxidos de aziridina.

Reducción: Produce aminas primarias o secundarias.

Aplicaciones Científicas De Investigación

1-(Aziridin-1-il)-2-metilpropan-1-ona tiene varias aplicaciones de investigación científica:

Química: Se utiliza como bloque de construcción para la síntesis de poliaminas y otras moléculas complejas.

Biología: Se ha investigado por su potencial como agente antimicrobiano y antibacteriano.

Medicina: Se ha explorado para su uso en la transfección génica no viral y como agente quimioterapéutico.

Industria: Se utiliza en la producción de recubrimientos, adhesivos y plantillas de materiales.

Mecanismo De Acción

El mecanismo de acción de la 1-(Aziridin-1-il)-2-metilpropan-1-ona implica la reactividad del anillo de aziridina. La tensión del anillo lo hace altamente reactivo hacia los nucleófilos, lo que lleva a reacciones de apertura del anillo que pueden modificar las moléculas biológicas o los materiales. En aplicaciones medicinales, el compuesto puede formar enlaces covalentes con el ADN o las proteínas, interrumpiendo su función y provocando efectos citotóxicos .

Compuestos similares:

Aziridina (Etilenimina): El compuesto madre de las aziridinas, con una estructura más simple pero una reactividad similar.

Aziridina-1-carbaldehído oxima: Conocido por su actividad citotóxica y su potencial como agente anticancerígeno.

Análogos de vorinostat basados en aziridin-1-il oxima: Investigados por sus propiedades anticancerígenas y su funcionalidad quelante de metales.

Unicidad: La presencia del grupo metilo en la posición 2 aumenta su estabilidad y modifica su comportamiento químico en comparación con las aziridinas más simples .

Comparación Con Compuestos Similares

Aziridine (Ethylene imine): The parent compound of aziridines, with a simpler structure but similar reactivity.

Aziridine-1-carbaldehyde oxime: Known for its cytotoxic activity and potential as an anticancer agent.

Aziridin-1-yl oxime-based vorinostat analogs: Investigated for their anticancer properties and metal chelating functionality.

Uniqueness: The presence of the methyl group at the 2-position enhances its stability and modifies its chemical behavior compared to simpler aziridines .

Propiedades

Número CAS |

20286-12-8 |

|---|---|

Fórmula molecular |

C6H11NO |

Peso molecular |

113.16 g/mol |

Nombre IUPAC |

1-(aziridin-1-yl)-2-methylpropan-1-one |

InChI |

InChI=1S/C6H11NO/c1-5(2)6(8)7-3-4-7/h5H,3-4H2,1-2H3 |

Clave InChI |

ZCYVBYQBOWLNBU-UHFFFAOYSA-N |

SMILES canónico |

CC(C)C(=O)N1CC1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Oxa-4,6,9-triazaspiro[4.4]nonane](/img/structure/B11924115.png)

![5H-pyrano[3,4-b]pyridin-6(8H)-one](/img/structure/B11924129.png)

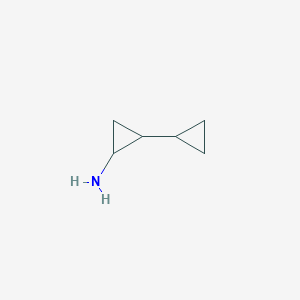

![6-Azaspiro[2.5]octan-1-amine](/img/structure/B11924130.png)

![3-Oxa-1,7,8-triazaspiro[4.4]nonane](/img/structure/B11924139.png)

![5-[(dimethylamino)methyl]-1H-pyrazol-3-amine](/img/structure/B11924145.png)